N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
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Description
N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C24H24F2N4O3S and its molecular weight is 486.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds containing oxadiazole and benzamide groups have been extensively studied for their antimicrobial properties. For instance, derivatives incorporating the 1,3,4-oxadiazole ring have shown promising results against both bacterial and fungal strains. Studies have demonstrated that the introduction of fluorine atoms and specific structural modifications, such as the presence of benzylpiperidine groups, can significantly enhance antimicrobial efficacy. This suggests that N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide could be explored for antimicrobial applications, leveraging its structural features to target a range of pathogens (Desai et al., 2013).
Anticancer Research
The presence of fluorobenzamide and oxadiazole components in a compound's structure is associated with potential anticancer activities. Research in this area focuses on the design and synthesis of novel compounds that can inhibit the growth of cancer cells. By targeting specific cellular mechanisms, these compounds can provide a foundation for the development of new anticancer drugs. Given its complex structure, this compound could be a candidate for further exploration in cancer research, particularly in studying its interaction with cancer cell lines and its mechanism of action (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O3S/c25-18-7-4-8-19(26)22(18)23(32)27-14-20-28-29-24(33-20)34-15-21(31)30-11-9-17(10-12-30)13-16-5-2-1-3-6-16/h1-8,17H,9-15H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKJABWQEHFTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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